REACTION_CXSMILES
|
[Mg].II.[CH2:4](Br)[C:5]#[CH:6].[N:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[N:11]=[CH:10][C:9]=1[CH:18]=[O:19].[NH4+].[Cl-]>CCOCC.C1COCC1>[N:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[N:11]=[CH:10][C:9]=1[CH:18]([OH:19])[CH2:6][C:5]#[CH:4] |f:4.5|
|
Name
|
|
Quantity
|
0.53 mL
|
Type
|
reactant
|
Smiles
|
C(C#C)Br
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
N1=C(C=NC2=CC=CC=C12)C=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain a reflux
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred at 0° C. for 30 min., at room temperature for 30 min.
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with Et2O
|
Type
|
WASH
|
Details
|
The aqueous phase was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by C18 flash chromatography (H2O/acetonitrile 100:0 to 80:20)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=NC2=CC=CC=C12)C(CC#C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.45 mmol | |
AMOUNT: MASS | 90 mg | |
YIELD: PERCENTYIELD | 14% | |
YIELD: CALCULATEDPERCENTYIELD | 14.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |